3,8-Diamino-5-methyl-6-phenyl-phenanthridinium
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Overview
Description
3,8-Diamino-5-methyl-6-phenyl-phenanthridinium is an organic compound known for its applications in various scientific fields. It is also referred to as dimidium bromide when in its bromide salt form. This compound is recognized for its fluorescent properties, making it useful in biochemical and analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes, followed by cyclization and subsequent functional group modifications to introduce the amino and methyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include the use of catalysts and controlled reaction conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5-methyl-6-phenyl-phenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenyl groups, potentially forming quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted phenanthridinium derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,8-Diamino-5-methyl-6-phenyl-phenanthridinium has a wide range of applications:
Mechanism of Action
The compound exerts its effects primarily through intercalation into DNA. This intercalation disrupts the DNA structure, which can be utilized in various biochemical assays. The fluorescence enhancement mechanism is attributed to the suppression of hydrogen bonding with water and the restriction of phenyl ring rotation .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Diamino-5-methyl-6-phenyl-phenanthridinium bromide (dimidium bromide)
- 3,8-Bisdimethylamino-5-methyl-6-phenylphenanthridinium
- 5-Methyl-6-phenylphenanthridinium
- 5-Methylphenanthridinium
Uniqueness
This compound is unique due to its specific intercalating properties and fluorescence enhancement in the presence of DNA and other substrates. This makes it particularly valuable in biochemical and analytical applications .
Properties
CAS No. |
20566-69-2 |
---|---|
Molecular Formula |
C20H18N3+ |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C20H17N3/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13/h2-12,22H,21H2,1H3/p+1 |
InChI Key |
MRYUEHRAIMRPNB-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N |
52671-18-8 | |
Related CAS |
518-67-2 (bromide) 52671-18-8 (chloride) |
Synonyms |
dimidium dimidium bromide dimidium chloride |
Origin of Product |
United States |
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